Increased Hydrophilicity (Lower LogP) Versus Unsubstituted 2‑Nitrosophenol
2-(Hydroxymethyl)-6-nitrosophenol exhibits a predicted logP of 1.28, which is 0.51 units lower than that of unsubstituted 2‑nitrosophenol (logP = 1.79) . This reduction reflects the contribution of the hydroxymethyl group, which enhances aqueous solubility and reduces octanol–water partitioning.
| Evidence Dimension | LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | 1.28 (predicted) |
| Comparator Or Baseline | 2-Nitrosophenol (CAS 13168-78-0): 1.79 (predicted) |
| Quantified Difference | Δ = –0.51 |
| Conditions | Calculated using ChemSrc prediction models; experimental data not available. |
Why This Matters
The lower logP indicates improved aqueous solubility, which may enhance compatibility with polar reaction media and reduce the need for organic co‑solvents in synthetic applications.
